molecular formula C13H26N2O4 B6188831 (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid CAS No. 2054933-74-1

(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid

Cat. No.: B6188831
CAS No.: 2054933-74-1
M. Wt: 274.4
InChI Key:
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Description

(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid is a synthetic compound often used in organic synthesis and peptide chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid).

    Coupling Reactions: Formation of peptide bonds using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions: Introduction of different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling: DIC and HOBt in anhydrous conditions.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Deprotected Amino Acid: Resulting from the removal of the Boc group.

    Peptides: Formed through coupling reactions with other amino acids.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

    Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: For attaching peptides to other molecules, such as drugs or imaging agents.

    Material Science: In the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid: Another Boc-protected amino acid used in peptide synthesis.

    (2S)-2-(tert-butoxycarbonylamino)-4-methylpentanoic acid: Similar in structure but with a different side chain.

Uniqueness

(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid is unique due to its specific side chain and the presence of a dimethylamino group, which can influence its reactivity and interactions in chemical reactions.

Properties

CAS No.

2054933-74-1

Molecular Formula

C13H26N2O4

Molecular Weight

274.4

Purity

95

Origin of Product

United States

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